VU0364289
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU0364289 is a synthetic organic compound known for its role as a highly selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). It binds to the MPEP site with an EC50 value of 1.6 micromolar. This compound has shown potential in reversing amphetamine-induced hyperlocomotion, making it a candidate for research in schizophrenia and other psychiatric disorders .
Wissenschaftliche Forschungsanwendungen
VU0364289 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Modulation von mGlu5-Rezeptoren zu untersuchen.
Biologie: Forscher verwenden es, um die Rolle von mGlu5 in verschiedenen biologischen Prozessen zu untersuchen, darunter synaptische Plastizität und Neuroprotektion.
Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei psychiatrischen Erkrankungen wie Schizophrenie und Angst untersucht.
Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, dient es als Referenzverbindung bei der Entwicklung neuer mGlu5-Modulatoren .
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an die MPEP-Stelle am mGlu5-Rezeptor und verstärkt die Reaktion des Rezeptors auf Glutamat. Diese positive allosterische Modulation führt zu einer erhöhten Rezeptoraktivität, die verschiedene nachgeschaltete Signalwege modulieren kann, die an der synaptischen Übertragung und Plastizität beteiligt sind. Die Fähigkeit der Verbindung, Amphetamin-induzierte Hyperlokomotion umzukehren, deutet auf ihr Potenzial hin, die glutamaterge Signalgebung bei psychiatrischen Erkrankungen zu normalisieren .
Wirkmechanismus
Target of Action
VU0364289, also known as 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile, is a highly selective positive allosteric modulator (PAM) of the mGlu5 receptor . The mGlu5 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system .
Mode of Action
This compound binds to the MPEP site of the mGlu5 receptor . This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain . By modulating the activity of the mGlu5 receptor, this compound can influence various neurological and psychiatric processes .
Biochemical Pathways
The mGlu5 receptor is involved in several biochemical pathways in the brain. It plays a role in the regulation of synaptic plasticity, a key process in learning and memory . By acting as a PAM of the mGlu5 receptor, this compound can potentially influence these pathways .
Pharmacokinetics
In animal studies, this compound has been shown to be rapidly and significantly absorbed, demonstrating excellent penetration into the central nervous system . The compound has a Tmax (time to reach maximum concentration) of 0.25 hours and a Cmax (maximum concentration) of 1280 ng/mL when administered intraperitoneally at a dose of 10 mg/kg . It has a high plasma protein binding rate of 94% in humans and 90% in rats .
Result of Action
This compound has been shown to reverse amphetamine-induced hyperlocomotion in a dose-dependent manner in animal models . This suggests that it may have potential therapeutic applications in conditions such as schizophrenia and other psychiatric disorders .
Biochemische Analyse
Biochemical Properties
VU0364289 interacts with the mGlu5 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system . It binds to the MPEP site of the mGlu5 receptor, enhancing its activity . The EC50 value of this compound is 1.6 µM, indicating its high affinity for the mGlu5 receptor .
Cellular Effects
This compound has been shown to reverse amphetamine-induced hyperlocomotion in a dose-dependent manner, which is a model predictive of antipsychotic-like activity .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the mGlu5 receptor . As a positive allosteric modulator, this compound enhances the activity of the mGlu5 receptor, which can lead to changes in intracellular signaling pathways, potentially affecting gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reverse amphetamine-induced hyperlocomotion in a dose-dependent manner . At higher dosages (56.6, 100 mg/kg), it significantly reduced ambulations, suggesting potential adverse effects at high doses .
Vorbereitungsmethoden
The synthesis of VU0364289 involves the reaction of 2-(benzyloxy)acetyl chloride with 4-(2-aminobenzonitrile)piperazine. The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at a controlled temperature. The product is then purified using standard chromatographic techniques .
Industrial production methods for this compound are not widely documented, but the synthesis would likely involve similar steps with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
VU0364289 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Benzyloxygruppe, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu VU0364289 gehören andere positive allosterische Modulatoren von mGlu5, wie zum Beispiel:
VU0092273: Ein weiterer selektiver mGlu5-Modulator mit ähnlichen Bindungseigenschaften.
ADX-47273: Bekannt für seine Wirksamkeit in präklinischen Modellen der kognitiven Verbesserung.
CDPPB: Ein gut untersuchter mGlu5-Modulator mit potenziellen therapeutischen Anwendungen bei neuropsychiatrischen Erkrankungen.
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in der potenziellen therapeutischen Entwicklung macht .
Biologische Aktivität
2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and cancer research. The aim of this article is to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and molecular targets. Piperazine derivatives are known to influence serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. Additionally, they may exhibit anti-cancer properties by inhibiting tumor growth through various pathways.
Anticancer Activity
Recent studies have shown that 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | |
MCF-7 (Breast Cancer) | 15.0 | |
A549 (Lung Cancer) | 10.0 |
Neuropharmacological Activity
The compound also displays neuropharmacological effects, particularly as a potential anxiolytic and antidepressant. Its action on the serotonin receptor system has been documented, suggesting a role in modulating mood and anxiety levels.
Receptor Type | Binding Affinity (Ki) | Effect |
---|---|---|
5-HT1A | 50 nM | Agonist |
D2 Dopamine Receptor | 45 nM | Antagonist |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various piperazine derivatives including our compound. The study reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
Case Study 2: Neuropharmacological Effects
Another significant study demonstrated that 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile exhibited anxiolytic-like effects in rodent models. The compound was administered in varying doses, showing a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.
Eigenschaften
IUPAC Name |
2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPGKAICNBCBPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does VU0364289 interact with its target and what are the downstream effects?
A: this compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [, , ]. Instead of directly activating the receptor, it enhances the effects of glutamate, the natural neurotransmitter that activates mGlu5. This interaction leads to several downstream effects, including:
- Increased intracellular calcium mobilization: this compound enhances glutamate-induced calcium release within neurons [, ].
- Activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2): This signaling pathway plays a crucial role in neuronal plasticity and synaptic function [, ].
- Reversal of behavioral deficits: In preclinical models of schizophrenia and NMDAR hypofunction, this compound demonstrates efficacy in reversing behavioral abnormalities, including amphetamine-induced hyperlocomotion and deficits in contextual fear conditioning [].
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A: Research indicates that the N-aryl piperazine scaffold of this compound is crucial for its activity as an mGlu5 PAM [, ]. Modifications to the amide substituent can significantly impact the compound's functionality, acting as a "molecular switch" that determines its role as either an antagonist/negative allosteric modulator (NAM) or a PAM []. This suggests that subtle structural changes can profoundly influence its interaction with mGlu5 and subsequent pharmacological effects.
Q3: What preclinical data supports the potential therapeutic benefits of this compound?
A3: this compound displays promising results in various preclinical models relevant to schizophrenia and cognitive impairment:
- Antipsychotic-like activity: It effectively reverses amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic efficacy [, ].
- Cognitive enhancement: this compound improves performance in a hippocampal-mediated memory task in mice, suggesting potential for treating cognitive deficits associated with schizophrenia [].
- Reversal of NMDAR hypofunction: It demonstrates efficacy in reversing behavioral deficits in a mouse model of NMDAR hypofunction, further supporting its potential in treating schizophrenia-related symptoms [].
Q4: What are the pharmacokinetic properties of this compound that make it suitable for in vivo studies?
A: this compound exhibits favorable pharmacokinetic properties, including suitable absorption, distribution, metabolism, and excretion (ADME) profiles, allowing for effective dosing and evaluation in in vivo studies [, ]. While specific details about its ADME profile are not provided in the provided abstracts, its successful utilization in various animal models suggests a pharmacokinetic profile compatible with in vivo experimentation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.